3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-4-3-5-14(10-12)16(21)17-6-7-19-8-9-20-15(19)11-13(2)18-20/h3-5,8-11H,6-7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFYPNCLZMOKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Ring
Hydroxy vs. Methoxy Substituents
- This derivative shows a lower melting point (270.4–271.3°C) compared to methoxy-rich analogs and a molecular weight of 285.04 g/mol. However, its synthesis yield is moderate (42.4%) .
Halogenated Derivatives
- (2Z)-6-[(2,6-Dichlorobenzyl)oxy]-2-(2,5-Dimethoxybenzylidene)-1-Benzofuran-3(2H)-One: Introducing chlorine atoms increases molecular weight (457.30 g/mol) and lipophilicity, which may enhance membrane permeability but reduce solubility.
Modifications on the Benzofuran Ring
- (Z)-6-Hydroxy-2-(4-Methoxybenzylidene)-7-Methylbenzofuran-3(2H)-One :
Adding a methyl group at position 7 and a hydroxy group at position 6 alters steric and electronic profiles. This derivative has a molecular weight of 283.06 g/mol and a melting point of 261.2–262.1°C, but its biological activity is unspecified .
Cyclic Ketone Analogs
- (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-Dimethoxyphenyl)Acryloyl)Cyclopentanone (3e): A cyclopentanone-based analog with dual acryloyl groups exhibits strong antioxidant activity (IC50: 8.2 µM) and tyrosinase inhibition but lacks antiviral specificity . Compared to the benzofuranone scaffold, this compound’s flexible ring system may reduce target selectivity.
Key Research Findings
Physicochemical Properties
Biological Activity
3-Methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its structural features that suggest potential biological activities. The presence of the imidazo[1,2-b]pyrazole moiety is particularly noteworthy, as compounds within this class have been associated with various pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzamide core substituted with a 6-methyl-1H-imidazo[1,2-b]pyrazole group, which is responsible for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the imidazo[1,2-b]pyrazole structure exhibit significant biological activities. Here are some notable findings regarding the biological activity of this compound:
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo[1,2-b]pyrazole derivatives. For instance:
- A derivative similar to this compound showed significant inhibition of cancer cell proliferation in various cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values ranging from 38.44 µM to 54.25 µM .
- Mechanistic studies revealed that these compounds can induce apoptosis by modulating key regulatory proteins involved in the cell cycle and apoptosis pathways .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects:
- Research has identified imidazo[1,2-b]pyrazole derivatives as inhibitors of the p38 MAPK pathway, which plays a crucial role in inflammatory responses . Compounds in this class have been shown to reduce TNF-alpha release in cellular models, indicating their potential as anti-inflammatory agents.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-b]pyrazole derivatives is influenced by their structural features. The following table summarizes key structural elements and their associated activities:
| Structural Feature | Biological Activity |
|---|---|
| Presence of methyl groups on the imidazole ring | Enhanced anticancer activity |
| Benzamide core | Contributes to receptor binding affinity |
| Substituents on the ethyl chain | Modulate pharmacokinetics and toxicity |
Case Study 1: Anticancer Activity
A study conducted by Xia et al. demonstrated that a closely related compound exhibited significant cytotoxicity against various cancer cell lines. The compound was able to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of imidazo[1,2-b]pyrazole derivatives. It was found that these compounds could effectively inhibit LPS-induced TNF-alpha release in macrophages, suggesting their potential application in treating inflammatory diseases .
Q & A
What are the optimal synthetic routes for 3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide, and how do reaction parameters influence yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[1,2-b]pyrazole core followed by coupling with the benzamide moiety. Key steps include:
- Coupling Reactions : Amide bond formation using carbodiimide-based coupling agents (e.g., EDCI/HOBt) under inert conditions to prevent hydrolysis .
- Heterocycle Assembly : Cyclization of pyrazole precursors via microwave-assisted or thermal methods to optimize ring closure efficiency .
Critical Parameters : - Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require stringent purification to remove residues .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in imidazo[1,2-b]pyrazole functionalization .
- Temperature Control : Elevated temperatures (80–120°C) accelerate cyclization but risk side-product formation, necessitating TLC monitoring .
How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify imidazo[1,2-b]pyrazole proton environments (e.g., δ 7.8–8.2 ppm for aromatic protons) and benzamide carbonyl signals (δ ~167 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve ambiguities in heterocyclic connectivity .
- Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤5 ppm mass accuracy .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .
What methodologies are recommended for evaluating the compound’s biological activity in vitro?
Answer:
- Enzyme Inhibition Assays :
- Kinetic Studies : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases, proteases) .
- SPR (Surface Plasmon Resonance) : Quantify binding affinities (KD) in real-time for receptor-ligand interactions .
- Cellular Assays :
- MTT/PrestoBlue : Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Flow Cytometry : Assess apoptosis induction via Annexin V/PI staining .
How should researchers address contradictions in reported reaction outcomes or biological data?
Answer:
Contradictions often arise from:
- Reagent Purity : Trace impurities (e.g., residual Pd in cross-coupling) alter reaction pathways; use scavenger resins (e.g., QuadraSil® MP) .
- Biological Variability : Standardize cell culture conditions (passage number, serum lot) and validate assays with positive controls (e.g., staurosporine for apoptosis) .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to distinguish significant differences in biological replicates .
What advanced strategies exist for improving the compound’s pharmacokinetic properties?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and oral bioavailability .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- Molecular Modeling :
- Docking Studies (AutoDock Vina) : Predict binding modes to optimize steric/electronic complementarity with targets .
- QSAR : Correlate substituent effects (e.g., methyl vs. methoxy groups) with logP and permeability .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Answer:
- Scaffold Modifications :
- Imidazo[1,2-b]pyrazole Substituents : Vary methyl groups at C6 to assess steric effects on target engagement .
- Benzamide Variations : Replace 3-methyl with electron-withdrawing groups (e.g., -CF₃) to modulate electronic density .
- Parallel Synthesis : Use combinatorial libraries (e.g., 96-well plates) to screen analogs for potency and selectivity .
What analytical challenges arise in scaling up synthesis, and how are they mitigated?
Answer:
- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous flow reactors .
- Thermal Safety : Use RC1e calorimetry to monitor exothermic reactions and prevent runaway conditions during scale-up .
- Byproduct Management : Implement inline IR spectroscopy to detect and quantify side-products in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
